molecular formula C18H17N3O3 B11133095 4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide

4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide

Cat. No.: B11133095
M. Wt: 323.3 g/mol
InChI Key: JZKNFPWSTWQBDU-UHFFFAOYSA-N
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Description

4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 4-pyridyl ethylamine.

    Formation of Intermediate: The first step involves the nitration of 8-methoxyquinoline to form 8-methoxy-3-nitroquinoline.

    Reduction: The nitro group is then reduced to an amine group, resulting in 8-methoxy-3-aminoquinoline.

    Carboxylation: The amino group is then carboxylated to form 8-methoxy-3-quinolinecarboxylic acid.

    Amidation: Finally, the carboxylic acid is reacted with 4-pyridyl ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine.

    Substitution: The methoxy group at the 8-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide can be used to study enzyme interactions and receptor binding due to its quinoline core, which is known to interact with various biological targets.

Medicine

Medically, this compound has potential applications as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a similar quinoline core.

    Chloroquine: Another antimalarial drug with a quinoline structure.

    Camptothecin: An anti-cancer agent with a quinoline-based structure.

Uniqueness

What sets 4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide apart is its specific functional groups, which provide unique reactivity and biological activity. The presence of the pyridyl ethylamine moiety enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

8-methoxy-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-24-15-4-2-3-13-16(15)21-11-14(17(13)22)18(23)20-10-7-12-5-8-19-9-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

JZKNFPWSTWQBDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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